[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
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Overview
Description
[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by a methyl group at the 5-position, an isopropyl group at the 1-position, and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the methanamine group through reductive amination. The reaction conditions often require the use of catalysts such as palladium on carbon and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- **1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
- **5-methyl-1H-pyrazol-4-yl]methanamine
- **1-(propan-2-yl)-1H-pyrazol-4-yl]amine
Uniqueness
[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine is unique due to the presence of both the methyl and isopropyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
(5-methyl-1-propan-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-6(2)11-7(3)8(4-9)5-10-11/h5-6H,4,9H2,1-3H3 |
InChI Key |
OLUGQFOIGVGQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CN |
Origin of Product |
United States |
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